

SDZ 220-581 CAS number and molecular weight

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Compound of Interest

Compound Name: SDZ 220-581

Cat. No.: B1662210

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Technical Guide: SDZ 220-581

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a member of the biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid class of compounds, it exhibits high affinity for the glutamate recognition site on the NMDA receptor complex.[3] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and relevant signaling pathways of **SDZ 220-581**.

Physicochemical Properties

The fundamental physicochemical properties of **SDZ 220-581** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	References
CAS Number	174575-17-8	[1][3][4]
Molecular Weight	369.74 g/mol	[1][4]
Molecular Formula	C16H17ClNO5P	[1][3]
IUPAC Name	(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid	[3]
Synonyms	(S)- α -Amino-2'-chloro-5-(phosphonomethyl)[1, 1'-biphenyl]-3-propanoic acid	[4]
Purity	≥98% (HPLC)	
Storage	Store at room temperature (powder); -80°C (in solvent)	[3][5]

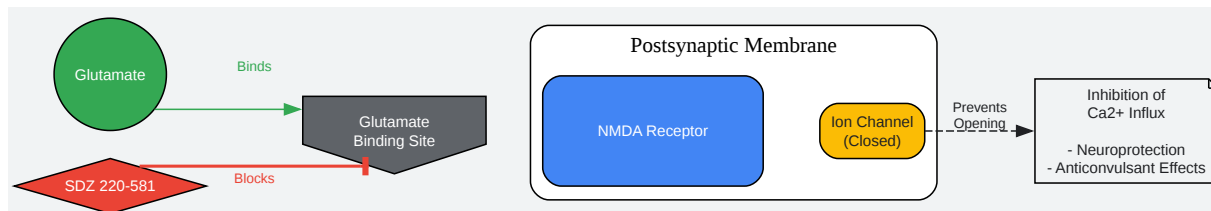
Mechanism of Action

SDZ 220-581 functions as a competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3] It specifically binds to the glutamate recognition site, thereby preventing the binding of the endogenous agonist glutamate and subsequent channel activation.[3] This inhibitory action is characterized by a high binding affinity, with a reported pKi value of 7.7.[1][2][3][5]

Excessive activation of NMDA receptors can lead to excitotoxic neuronal damage. By blocking these receptors, **SDZ 220-581** can mitigate glutamate-induced neurotoxicity and stabilize aberrant neuronal activity.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of **SDZ 220-581** at the NMDA receptor.



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Mechanism of action of **SDZ 220-581** at the NMDA receptor.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline methodologies for in vivo and in vitro studies involving **SDZ 220-581**.

In Vivo Anticonvulsant Activity Assessment

This protocol is based on the maximal electroshock seizure (MES) model in rodents, a standard preclinical test for anticonvulsant drugs.

Objective: To evaluate the anticonvulsant efficacy of **SDZ 220-581**.

Materials:

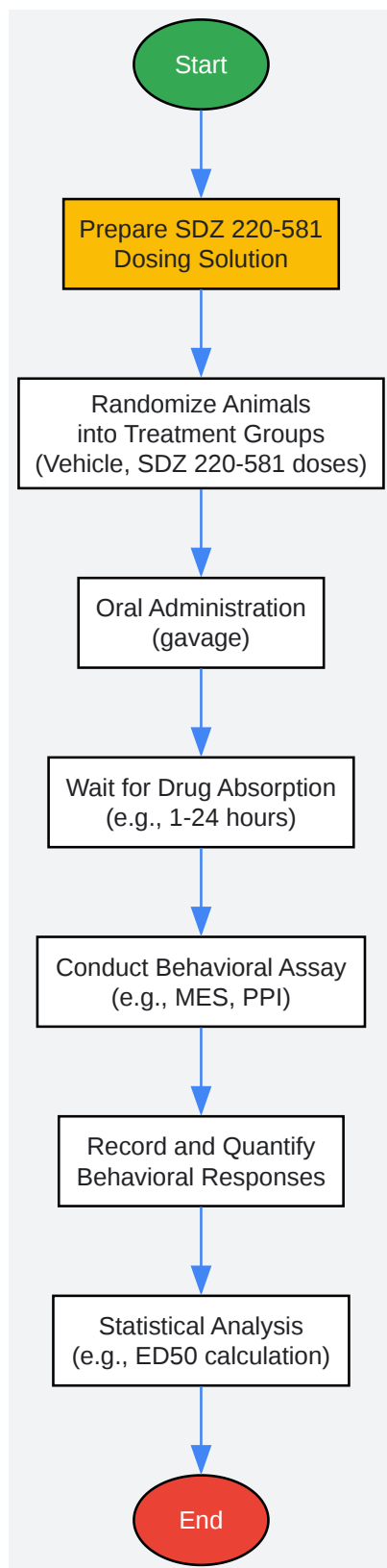
- **SDZ 220-581**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[[1](#)]
- Male OF-1 mice or rats[[1](#)]
- Electroshock apparatus
- Oral gavage needles

Procedure:

- **Preparation of Dosing Solution:** Prepare a clear stock solution of **SDZ 220-581** in DMSO. Sequentially add the co-solvents (PEG300, Tween-80, and Saline) to achieve the final desired concentration.^[1] For example, to prepare a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally add 450 µL Saline.^[1] It is recommended to prepare the working solution fresh on the day of the experiment.^[1]
- **Animal Dosing:** Administer **SDZ 220-581** orally to the animals at various doses (e.g., 3.2-32 mg/kg).^[1] A control group should receive the vehicle only.
- **MES Induction:** At a predetermined time after administration (e.g., 1 hour to assess onset, or up to 24 hours to assess duration of action), induce seizures by applying an electrical stimulus via corneal or ear-clip electrodes.^{[1][3]}
- **Observation:** Observe the animals for the presence or absence of a tonic hindlimb extension, which indicates a maximal seizure.
- **Data Analysis:** The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) can be calculated. Full protection against MES has been observed at oral doses of 10 mg/kg in both rats and mice.^[3]

In Vivo Experimental Workflow

The following diagram outlines the general workflow for an in vivo study investigating the effects of **SDZ 220-581**.



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General workflow for in vivo experiments with **SDZ 220-581**.

Pharmacological Data

The following table summarizes key pharmacological data for **SDZ 220-581**.

Parameter	Value	Species	Assay	References
pKi	7.7	-	Competitive NMDA receptor binding	[1] [2] [3] [5]
ED50	< 3.2 mg/kg	Mouse	Protection against MES-induced seizures	
Effective Dose	10 mg/kg	Rat & Mouse	Full protection against MES	[3]

Conclusion

SDZ 220-581 is a valuable research tool for investigating the role of NMDA receptors in various physiological and pathological processes. Its high potency, oral activity, and long duration of action make it a suitable compound for a range of in vivo studies, particularly in the fields of epilepsy and neuroprotection. The data and protocols presented in this guide are intended to support the design and implementation of robust scientific investigations into the therapeutic potential of NMDA receptor antagonists.

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